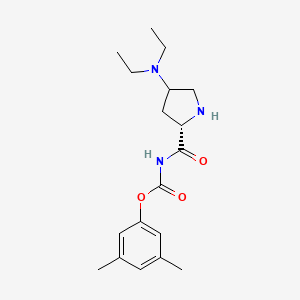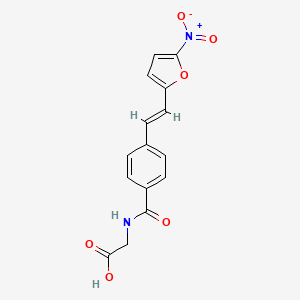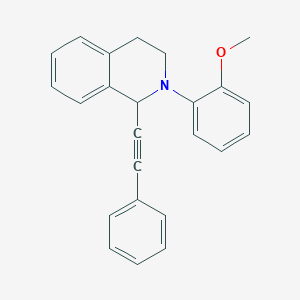![molecular formula C17H24Cl2N2 B15214462 (3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-69-6](/img/structure/B15214462.png)
(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H14Cl2N2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a cyclohexyl group and a dichlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Substitution with Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrrolidine ring.
Introduction of Dichlorobenzyl Group: The dichlorobenzyl group is added via a nucleophilic aromatic substitution reaction, where a dichlorobenzyl halide reacts with the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.
化学反応の分析
Types of Reactions
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dichlorobenzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol derivative.
科学的研究の応用
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine: The enantiomer of the compound with similar properties but different stereochemistry.
N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine: Without the (S) configuration, this compound may exhibit different biological activity.
Uniqueness
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall efficacy in various applications. The presence of both cyclohexyl and dichlorobenzyl groups also contributes to its distinct chemical and physical properties.
特性
CAS番号 |
820980-69-6 |
|---|---|
分子式 |
C17H24Cl2N2 |
分子量 |
327.3 g/mol |
IUPAC名 |
(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C17H24Cl2N2/c18-16-8-4-5-13(17(16)19)12-21(15-9-10-20-11-15)14-6-2-1-3-7-14/h4-5,8,14-15,20H,1-3,6-7,9-12H2/t15-/m0/s1 |
InChIキー |
DITCXHPWTFMNQR-HNNXBMFYSA-N |
異性体SMILES |
C1CCC(CC1)N(CC2=C(C(=CC=C2)Cl)Cl)[C@H]3CCNC3 |
正規SMILES |
C1CCC(CC1)N(CC2=C(C(=CC=C2)Cl)Cl)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
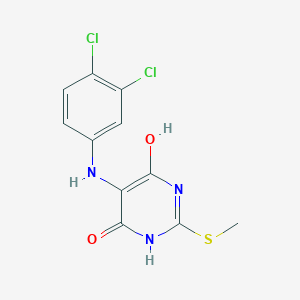
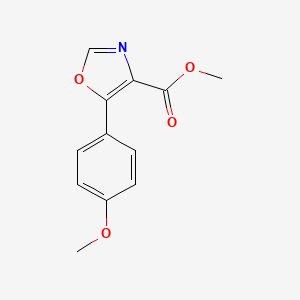
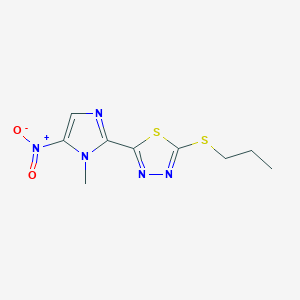
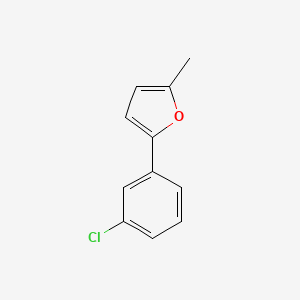
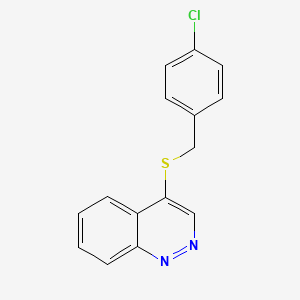
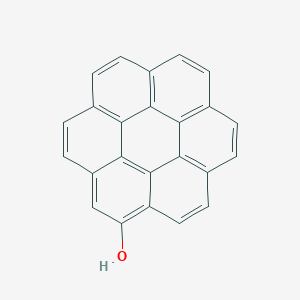
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)
